Fenhexamid
Overview
Description
Fenhexamid is a foliar fungicide . It is an efficient and inexpensive fungicide used for the selection of Magnaporthe oryzae transformants . It is known to inhibit ergosterol biosynthesis . It has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is not persistent in soil or aquatic systems .
Molecular Structure Analysis
The molecular formula of Fenhexamid is C14H17Cl2NO2 . The molecular weight is 302.2 g/mol .Chemical Reactions Analysis
Fenhexamid is an inhibitor of ergosterol biosynthesis . It has been used successfully with transformants of Botrytis cinerea . The expression of the FfERG27 allele in M. oryzae enables highly efficient selection of transformants on fenhexamid-containing media .Physical And Chemical Properties Analysis
Fenhexamid is a white powder . It has a melting point of 153 °C . The relative density is 1.34 g/mL at 20°C . The vapour pressure ranges from 1.91 ⋅ 10-6 to 8.66 ⋅ 10-4 Pa depending on the temperature . The solubility in water varies with pH: 14 mg/L at 20°C for pH 5, 24 mg/L at 20°C for pH 7, and 412 mg/L at 20°C for pH 9 .Scientific Research Applications
Detection and Quantification in Agriculture Fenhexamid, an agrochemical used to protect crops from fungus, has been studied for its residues in various fruits. An indirect competitive immunoassay developed for fenhexamid residues showed high sensitivity and selectivity, with recovery rates of 100-116% in grape must, kiwifruit, and strawberries, highlighting its role in ensuring food safety and agricultural product quality (Esteve-Turrillas, Abad-Fuentes, & Mercader, 2011).
Interactions with DNA Research into fenhexamid's interaction with calf thymus DNA (ct-DNA) revealed it binds through groove binding, indicating potential impacts on DNA structure and function. This interaction was confirmed through multi-spectroscopic methods and molecular dynamics simulations, suggesting a closer look at the implications of fenhexamid residue accumulation in fruits and vegetables on human and animal health (Kou et al., 2019).
Monoclonal Antibody Development for Residue Analysis The development of high-affinity monoclonal antibodies against fenhexamid facilitated the creation of a direct competitive enzyme-linked immunosorbent assay (ELISA) for its detection in must and wine. This advancement underscores the importance of monitoring fenhexamid levels in agricultural products to comply with safety standards and regulations (Mercader & Abad-Fuentes, 2009).
Metabolism by Non-target Organisms A study examining Lactobacillus casei's metabolism of fenhexamid revealed the production of a xenobiotic derivative, highlighting the fungicide's interaction with non-target organisms. This research contributes to understanding the environmental fate of fenhexamid and its potential impacts on microbial communities in ecosystems or fermented food products (Lénárt et al., 2013).
Mechanism of Action as a Fungicide Fenhexamid has been identified as a sterol biosynthesis inhibitor, particularly effective against Botryotinia fuckeliana (Botrytis cinerea), a plant pathogenic fungus. Its inhibitory action on ergosterol synthesis provides insights into its fungicidal mechanism and underscores its significance in agricultural disease management strategies (Debieu et al., 2001).
Safety And Hazards
Future Directions
Fenhexamid has been used as an inexpensive alternative for selection compared to commonly used antibiotics like hygromycin . No impact on growth and infection phenotypes of fenhexamid-resistant M. oryzae mutants was detected, which underpins its usefulness for selecting M. oryzae transformants . This suggests potential future applications in genetic research and crop protection.
properties
IUPAC Name |
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGAVXLJYLFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032549 | |
Record name | Fenhexamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Beige powder; [MSDSonline] | |
Record name | Fenhexamid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5278 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
320 °C | |
Record name | FENHEXAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 150 °C (> 302 °F) | |
Record name | FENHEXAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C) | |
Record name | FENHEXAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.34 at 20 °C | |
Record name | FENHEXAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-9 mm Hg at 20 °C /Extrapolated/ | |
Record name | FENHEXAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fenhexamid, a recently developed botryticide, is shown here to inhibit sterol biosynthesis. When the fungus Botryotinia fuckeliana was grown in the presence of fenhexamid, the ergosterol content was reduced, and three 3-keto compounds, 4 alpha-methylfecosterone, fecosterone and episterone, accumulated, suggesting an inhibition of the 3-keto reductase involved in C-4 demethylation. Thus, fenhexamid belongs to a new, promising class of sterol biosynthesis inhibitors not previously used in agriculture or in medicine. | |
Record name | FENHEXAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fenhexamid | |
Color/Form |
White powder, Solid | |
CAS RN |
126833-17-8 | |
Record name | Fenhexamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126833-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fenhexamid [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126833178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenhexamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FENHEXAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68C3C9P1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FENHEXAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153 °C | |
Record name | FENHEXAMID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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